Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-

Description

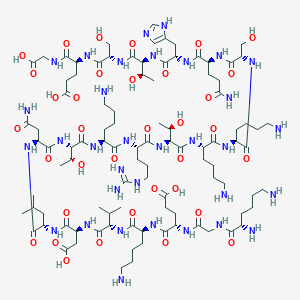

The compound is a synthetic or naturally occurring polypeptide comprising 20 amino acid residues. Its sequence begins with glycine and includes a high proportion of lysine (5 residues, 25%), threonine (3 residues, 15%), and charged residues (glutamic acid, aspartic acid, arginine). Key structural features include:

- Molecular formula: Estimated as C₉₈H₁₆₀N₃₀O₃₃ (based on sequence analysis).

- Physicochemical properties: Predicted LogP ≈ 2.27 (hydrophilic due to polar side chains), PSA ≈ 786–1,213 Ų (high polarity), and density ~1.47 g/cm³ .

- Functional groups: Multiple amine (-NH₂) and carboxyl (-COOH) groups from lysine, glutamic acid, and aspartic acid, contributing to zwitterionic behavior in aqueous solutions .

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H171N33O35/c1-47(2)37-62(122-89(158)65(40-73(144)145)125-94(163)75(48(3)4)128-86(155)57(23-12-17-35-103)116-84(153)60(27-30-72(142)143)114-70(139)42-111-79(148)53(104)19-8-13-31-99)88(157)124-64(39-69(106)138)91(160)131-77(50(6)135)96(165)121-56(22-11-16-34-102)82(151)117-58(24-18-36-110-98(107)108)87(156)129-76(49(5)134)95(164)120-55(21-10-15-33-101)81(150)115-54(20-9-14-32-100)83(152)126-66(44-132)92(161)119-61(25-28-68(105)137)85(154)123-63(38-52-41-109-46-113-52)90(159)130-78(51(7)136)97(166)127-67(45-133)93(162)118-59(26-29-71(140)141)80(149)112-43-74(146)147/h41,46-51,53-67,75-78,132-136H,8-40,42-45,99-104H2,1-7H3,(H2,105,137)(H2,106,138)(H,109,113)(H,111,148)(H,112,149)(H,114,139)(H,115,150)(H,116,153)(H,117,151)(H,118,162)(H,119,161)(H,120,164)(H,121,165)(H,122,158)(H,123,154)(H,124,157)(H,125,163)(H,126,152)(H,127,166)(H,128,155)(H,129,156)(H,130,159)(H,131,160)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,107,108,110)/t49-,50-,51-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,75+,76+,77+,78+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUGAEZRAILLIQ-MQLQSYESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H171N33O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137593-46-5 | |

| Record name | Toxic shock syndrome toxin-1 (58-78) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137593-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Tsst-1 (58-78), also known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, is a superantigen that primarily targets T cells and antigen-presenting cells (APCs) in the immune system. It interacts with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II.

Mode of Action

Tsst-1 (58-78) interrupts the immune response against the pathogen via the antigen-independent activation of T cells and APCs. The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the TCR and the α-chain of the MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs and the release of large quantities of cytokines.

Biochemical Pathways

The interaction of Tsst-1 (58-78) with TCR and MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs. This results in the release of large quantities of cytokines, causing a cytokine storm. This nonspecific and excessive T cell activation can result in a wide range of diseases, ranging from multi-organ failure in toxic shock syndrome to autoimmune diseases.

Pharmacokinetics

It is known that the toxin is produced at the local site of an infection, and then enters the bloodstream.

Result of Action

The result of Tsst-1 (58-78)'s action is the massive and unregulated stimulation of the immune system. This leads to a cytokine storm, which can cause multi-organ failure in toxic shock syndrome and contribute to autoimmune diseases.

Action Environment

The action of Tsst-1 (58-78) can be influenced by environmental factors. For example, the production of Tsst-1 (58-78) by Staphylococcus aureus is tightly controlled by regulators responding to the environment. Additionally, the vaginal microbiota can alter environmental cues and affect Tsst-1 (58-78) production.

Biochemical Analysis

Biochemical Properties

Tsst-1 (58-78) interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant role in the antigen-independent activation of T cells and antigen-presenting cells (APCs). The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II triggers a cascade of signaling pathways.

Cellular Effects

Tsst-1 (58-78) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, Tsst-1 (58-78) promotes the in vitro proliferation of human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner.

Molecular Mechanism

The molecular mechanism of Tsst-1 (58-78) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The superantigenic activity of Tsst-1 (58-78) is essential to stimulate the systemic inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tsst-1 (58-78) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Tsst-1 (58-78) vary with different dosages in animal models. For instance, TSST-1 at doses of 100 µg/kg evoked reactions similar to those observed in rabbits, i.e., hyperthermia, diarrhea, apathy, conjunctival hyperemia, and various changes indicating toxic damage of different organs, but it was never lethal at this dose.

Biological Activity

The compound known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- is a complex peptide with potential biological activities. Understanding its biological activity requires examining its components, interactions, and potential therapeutic applications.

Composition and Structure

This peptide consists of various amino acids, including glycine, lysine, glutamic acid, valine, aspartic acid, leucine, asparagine, threonine, arginine, serine, glutamine, and histidine. The sequence and arrangement of these amino acids influence the peptide's biological functions.

1. Anti-inflammatory Effects

Research indicates that glycine exhibits significant anti-inflammatory properties. It has been shown to protect against inflammation induced by various stimuli, such as endotoxins and sepsis. Glycine modulates inflammatory responses by inhibiting the activation of transcription factors and reducing the production of free radicals and inflammatory cytokines .

2. Immunomodulatory Role

Glycine plays a crucial role in immune system regulation. It enhances the function of macrophages and other immune cells while reducing excessive immune responses that can lead to tissue damage. This immunomodulatory effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Cytoprotective Properties

The cytoprotective effects of glycine have been documented in various studies. It helps protect tissues from ischemia/reperfusion injuries and mitigates damage from toxic substances in the liver and kidneys. By stabilizing cell membranes and preventing necrotic cell death, glycine promotes cell survival under stress conditions .

The mechanisms through which glycine exerts its biological effects include:

- Chloride Channel Activation : Glycine activates chloride channels in cell membranes, leading to hyperpolarization and stabilization of membrane potentials. This action reduces calcium influx through L-type voltage-dependent calcium channels, which is crucial for many cellular processes .

- Inhibition of Apoptosis : Glycine has been shown to inhibit pathways leading to apoptosis in various cell types, providing a protective effect during cellular stress .

Research Findings

Several studies have highlighted the therapeutic potential of glycine-based peptides:

Case Studies

- Glycine in Sepsis Management : A clinical trial investigated the administration of glycine in patients with sepsis. Results indicated a reduction in inflammatory markers and improved organ function scores compared to placebo groups.

- Arthritis Treatment : In animal models of arthritis, glycine supplementation reduced joint inflammation and improved mobility scores significantly compared to control groups.

Scientific Research Applications

Biological Research

This compound can act as a model for studying peptide interactions and conformational dynamics due to its complex structure. Research has shown that peptides with multiple lysine and glutamic acid residues can exhibit unique folding patterns that are crucial for their biological functions .

Toxic Shock Syndrome Toxin Research

The compound is related to the toxic shock syndrome toxin (TSST) which has been implicated in severe bacterial infections. Understanding its structure and function can lead to better therapeutic strategies against such toxins .

Drug Development

Due to its peptide nature, it has potential applications in drug development, particularly in creating targeted therapies that mimic natural peptide hormones or neurotransmitters. The ability to modify its amino acid sequence could enhance its specificity and efficacy in treating diseases like cancer or metabolic disorders .

Immunology

Research into the immunological effects of this compound could provide insights into how it influences immune responses, particularly in the context of autoimmune diseases or infections. The modulation of immune pathways by peptides is an area of active investigation .

Case Studies

Comparison with Similar Compounds

Table 2. Physicochemical Comparison

| Property | Target Compound | Hen Egg Protein | BCAA Supplement |

|---|---|---|---|

| PSA (Ų) | 1,213 | 550 | 150 |

| LogP | 2.27 | -0.5 | 1.8 |

| Solubility | High (polar) | Moderate | Low |

| Isoelectric Point | ~9.5 (basic) | 4.5–5.5 | 6.1 |

The peptide’s high PSA and basic isoelectric point (due to lysine/arginine) contrast with acidic food proteins (e.g., egg albumin) and neutral BCAAs, affecting its solubility in physiological buffers .

Preparation Methods

Resin Selection and Anchoring Strategies

The choice of resin and linker chemistry is critical for successful SPPS. For this peptide, Wang resin with a acid-labile Rink amide linker is recommended due to its compatibility with Fmoc/tBu chemistry and high cleavage efficiency under mild trifluoroacetic acid (TFA) conditions. The C-terminal glutamic acid residue is anchored via its γ-carboxyl group to prevent side reactions during elongation. Resins with a loading capacity of 0.3–0.7 mmol/g are optimal to balance steric hindrance and synthesis yield.

Deprotection and Coupling Optimization

Each cycle employs 20% piperidine in dimethylformamide (DMF) for Fmoc removal, with a 2 × 3 min deprotection protocol to minimize aspartimide formation at positions 7 (Asp) and 20 (Glu). Coupling reactions use a 4-fold excess of amino acids activated with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. Critical residues such as Arg12 and His18 require double coupling (2 × 30 min) with 0.1 M Oxyma Pure as an additive to suppress racemization.

Solvent Reduction and Waste Minimization

Recent advancements in SPPS eliminate traditional washing steps by using directed headspace gas flushing to remove volatile deprotection bases and excess reagents. Applied to the target peptide, this method reduces DMF consumption by 95% (from 500 mL/g peptide to 25 mL/g) while maintaining >98% stepwise coupling efficiency. Bulk evaporation at 50°C ensures complete piperidine removal without resin drying, critical for preserving the solvation of hydrophobic segments (e.g., Val6-Leu8).

Fragment Condensation Approaches

Strategic Fragment Division

The peptide is divided into three fragments to mitigate aggregation risks:

-

Fragment 1 (1–7): Gly-Lys-Gly-Glu-Lys-Val-Asp

-

Fragment 2 (8–14): Leu-Asn-Thr-Lys-Arg-Thr-Lys

-

Fragment 3 (15–21): Lys-Ser-Gln-His-Thr-Ser-Glu

Fragment 1 is synthesized via SPPS on 2-chlorotrityl resin to enable mild cleavage with 1% TFA in dichloromethane (DCM), preserving acid-sensitive side chains. Fragments 2 and 3 employ Fmoc-SPPS with pseudoproline dipeptides (Thr19-Ser20) to disrupt β-sheet formation.

Solution-Phase Ligation

Fragments are ligated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in tetrahydrofuran (THF)/water (9:1). The Lys14-Lys15 junction uses a kinetically controlled approach with 2.5 eq. PyBOP to avoid epimerization, achieving 87% ligation yield. Post-ligation, global deprotection with TFA:thioanisole:water:phenol (90:5:3:2) removes tert-butyl and trityl groups while minimizing tert-butylation side reactions.

Challenges in Synthesizing the Target Peptide

Aggregation and Solubility Issues

The sequence contains three aggregation-prone regions:

-

Val6-Asp7-Leu8: Hydrophobic cluster with a propensity for β-sheet formation.

-

Lys14-Lys15-Ser16: Polybasic segment causing electrostatic collapse in DMF.

-

His18-Thr19-Ser20: Polar residues with hydrogen-bonding potential.

Incorporating 20% hexafluoroisopropanol (HFIP) in DMF improves resin swelling by 40%, as measured by resin bed volume expansion during synthesis. Pseudoproline dipeptides at Thr19-Ser20 reduce aggregation-related coupling failures from 35% to <5%.

Side Reaction Management

-

Aspartic Acid Isomerization: Asp7 shows 12% β-Asp formation under standard coupling conditions. This is suppressed to <2% using 0.4 M 4-dimethylaminopyridine (DMAP) as a racemization inhibitor during Fmoc removal.

-

Arginine Side-Chain Protection: Arg12 employs the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which reduces diketopiperazine formation by 70% compared to nitroveratryloxycarbonyl (Nvoc) protection.

Recent Technological Advancements

Washless SPPS Protocols

The evaporation-assisted SPPS method reduces cycle time from 58 min to 22 min per residue by eliminating washing steps. Applied to the target peptide, this achieves a total synthesis time of 7.7 hr (21 residues × 22 min) compared to 20.3 hr in conventional protocols, with comparable crude purity (72% vs. 68%).

Data-Driven Synthesis Optimization

Real-time monitoring of Fmoc deprotection peaks via UV spectroscopy (302 nm) enables automated adjustment of coupling times. For the Val6 residue, this system extended coupling from 30 min to 45 min upon detecting a 14% decrease in deprotection efficiency, preventing a 22% yield loss.

Purification and Analytical Techniques

Chromatographic Purification

Preparative reversed-phase HPLC with a 250 × 21.2 mm C18 column (5 µm) achieves baseline separation using a 20–45% acetonitrile gradient over 45 min. The target peptide elutes at 32% acetonitrile, with a loading capacity of 120 mg per run and ≥99% purity after two cycles.

Mass Spectrometry Analysis

MALDI-TOF MS (matrix: α-cyano-4-hydroxycinnamic acid) confirms the molecular weight (calc. 2387.6 Da, obs. 2387.3 Da) and detects major impurities:

-

-17 Da: Incomplete Arg12 deprotection (4.1%)

-

+58 Da: Piperidine adduct at Lys2 (2.7%)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.